3-(2-Fluoro-3-methyl-phenyl)-propan-1-ol

Description

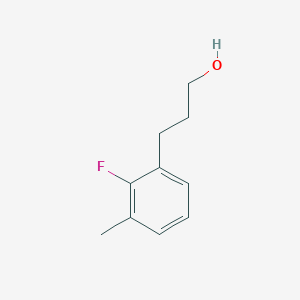

3-(2-Fluoro-3-methyl-phenyl)-propan-1-ol is a fluorinated aromatic alcohol characterized by a propan-1-ol backbone linked to a 2-fluoro-3-methyl-substituted phenyl ring. The fluorine atom at the ortho position and the methyl group at the meta position confer distinct electronic and steric properties, influencing its physicochemical behavior and biological interactions.

Properties

CAS No. |

955403-64-2 |

|---|---|

Molecular Formula |

C10H13FO |

Molecular Weight |

168.21 g/mol |

IUPAC Name |

3-(2-fluoro-3-methylphenyl)propan-1-ol |

InChI |

InChI=1S/C10H13FO/c1-8-4-2-5-9(10(8)11)6-3-7-12/h2,4-5,12H,3,6-7H2,1H3 |

InChI Key |

XMIUGYZDISYKER-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)CCCO)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Effects

The biological and chemical profiles of propan-1-ol derivatives are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis with key analogues:

Key Observations :

- Electron-Withdrawing Groups (e.g., F, CF₃) : Fluorine and trifluoromethyl groups enhance metabolic stability and binding affinity via hydrogen bonding or dipole interactions. For instance, the trifluoromethyl group in ent-11c improves potency as a CFTR modulator .

- In 3-(2-Fluoro-3-methyl-phenyl)-propan-1-ol, the methyl group may balance the electron-withdrawing effect of fluorine, optimizing bioavailability.

- Heterocyclic Substitutions (e.g., pyridin-3-yl) : Derivatives like 3-(pyridin-3-yl)propan-1-ol exhibit dual anti-inflammatory and neuroprotective activities, attributed to synergistic interactions with multiple pharmacological targets .

Pharmacological Activity Comparison

- Anti-inflammatory Potency: Cinnamic acid derivatives with methoxy groups (e.g., 3,4-dimethoxy) show enhanced suppression of inflammatory markers (COX-2, TNF-α) compared to non-substituted analogues . The 2-fluoro-3-methyl substitution in the target compound may offer intermediate activity, balancing steric hindrance and electronic effects.

- Cytotoxicity: Cyclohepta[b]thieno[2,3-d]pyrimidin-propan-1-ol derivatives exhibit cytotoxicity against cancer cell lines, suggesting that bulky substituents or heterocycles can shift activity toward anticancer applications .

- Flavor and Cosmetic Applications: 3-(Methylsulphanyl)propan-1-ol contributes to wine aroma, while diaminophenyl derivatives are used in hair dyes, demonstrating how substituent chemistry diversifies applications beyond pharmacology .

Table 2: Physicochemical Properties (Inferred)

| Compound Name | logP (Estimated) | Solubility (aq.) | Metabolic Stability |

|---|---|---|---|

| This compound | ~2.5 | Moderate | High (due to F) |

| 3-(Pyridin-3-yl)propan-1-ol | ~1.8 | High | Moderate |

| ent-11c (Trifluoromethyl derivative) | ~3.0 | Low | Very High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.